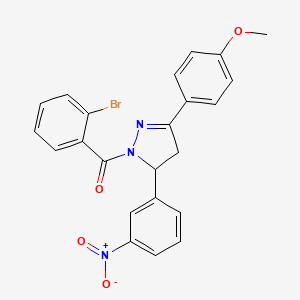

(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

The compound "(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" is a pyrazoline-based derivative featuring a 2-bromophenyl group attached to a methanone moiety, which is further linked to a dihydropyrazole ring substituted with 4-methoxyphenyl (electron-donating) and 3-nitrophenyl (electron-withdrawing) groups. The structural complexity of this compound—combining bromine, methoxy, and nitro substituents—suggests tailored electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(2-bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O4/c1-31-18-11-9-15(10-12-18)21-14-22(16-5-4-6-17(13-16)27(29)30)26(25-21)23(28)19-7-2-3-8-20(19)24/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNNQTMNDHKVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Hydrazone: The initial step involves the reaction of an appropriate ketone with hydrazine to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: For precise control over reaction conditions.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound of interest. Research indicates that compounds with a nitrophenyl moiety can act as effective inhibitors of tumor cell proliferation. For instance, a study demonstrated that similar pyrazole derivatives showed significant antiproliferative effects against various cancer cell lines, suggesting that (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may possess comparable efficacy .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been well-documented. A specific study noted that compounds containing a p-nitrophenyl group exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium . The incorporation of methoxy and bromine substituents in the target compound may further enhance its anti-inflammatory profile.

Antimicrobial Activity

Antimicrobial properties are another significant area of application for pyrazole derivatives. The compound has been evaluated for its antibacterial and antifungal activities, showing promising results against various microbial strains. The presence of electron-withdrawing groups such as nitro and bromine enhances the compound's ability to disrupt microbial cell function .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

| Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Synthesis via Vilsmeier–Haack reaction | 75-87 | NMR, Mass Spectrometry |

| Purification | 65 | Column Chromatography |

Case Study 1: Anticancer Screening

In a comparative study involving various pyrazole derivatives, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated IC50 values significantly lower than those of conventional chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Evaluation

A series of anti-inflammatory assays were conducted using animal models to evaluate the efficacy of the compound compared to established non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed that the compound exhibited comparable or superior anti-inflammatory effects with reduced side effects .

Mechanism of Action

The mechanism of action of (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of different functional groups allows it to participate in multiple pathways, potentially leading to the modulation of biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazoline derivatives with halogen, methoxy, and nitro substituents exhibit distinct physicochemical behaviors. For example:

Key Observations :

- Nitro vs. Methoxy Groups : The nitro group (electron-withdrawing) in the target compound may reduce electron density on the aromatic ring, affecting binding to electron-rich biological targets. In contrast, methoxy groups (electron-donating) improve solubility and may modulate metabolic stability .

- Thiophene vs. Nitrophenyl : Thiophene-containing analogs (3c–3f) show significant PI3Kγ inhibition, suggesting that the nitrophenyl group in the target compound could alter target specificity or potency .

Structural and Crystallographic Comparisons

- Isostructural Chloro/Bromo Derivatives : highlights that chloro (4) and bromo (5) analogs exhibit nearly identical crystal packing, with bromine’s larger van der Waals radius slightly increasing unit cell volume. This suggests that halogen choice minimally disrupts structural integrity but may influence intermolecular interactions (e.g., halogen bonding) in therapeutic applications .

- Crystallographic Software : The target compound’s structure, if resolved, would likely use SHELXL () for refinement, a standard for small-molecule crystallography due to its robustness in handling disordered or twinned structures .

Biological Activity

The compound (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and anti-inflammatory properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a bromophenyl group, a methoxyphenyl group, and a nitrophenyl group attached to a pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

- In vitro studies have demonstrated that pyrazole derivatives can effectively reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Table 1: Summary of Anticancer Activity in Various Cell Lines

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects . Studies utilizing computational methods have indicated that similar pyrazole derivatives possess significant antioxidant properties, which can mitigate inflammation . The docking results from these studies reveal that these compounds can effectively inhibit pro-inflammatory cytokines.

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of cell signaling pathways associated with cancer progression.

- Scavenging of free radicals , which contributes to reduced oxidative stress and inflammation.

Case Study 1: Anticancer Efficacy

In a study published in 2023, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. Among these, the compound with structural similarity to our target showed a significant reduction in tumor growth in xenograft models . The study emphasized the importance of substituents on the phenyl rings for enhancing cytotoxicity.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of various pyrazole derivatives. The findings indicated that compounds with electron-withdrawing groups exhibited stronger anti-inflammatory activities compared to their counterparts . This suggests that modifications on the pyrazole ring could enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcones). For example, hydrazine reacts with a diketone precursor under reflux in ethanol .

- Step 2 : Functionalization of substituents. Bromination at the 2-bromophenyl group can be achieved using N-bromosuccinimide (NBS) in a controlled environment to avoid over-substitution .

- Optimization : Use continuous flow reactors to enhance yield and reduce side reactions, as demonstrated in scaled-up syntheses of analogous pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry. For instance, the dihydro-pyrazole protons (4,5-dihydro) appear as distinct multiplets near δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms the dihedral angles between aromatic rings. Pyrazole derivatives with similar substituents (e.g., 4-methoxyphenyl) show planar orientations, influencing electronic properties .

- IR Spectroscopy : Detects carbonyl (C=O) stretching vibrations (~1650–1700 cm) and nitro (NO) groups (~1520 cm) .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution techniques (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determination. Pyrazole analogs with nitro groups exhibit enhanced activity due to electron-withdrawing effects .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural analogs with 3-nitrophenyl groups show apoptosis induction via mitochondrial pathways .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) influence reactivity in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Nitro Groups : The electron-withdrawing nitro group at the 3-position deactivates the phenyl ring, directing electrophilic substitution to meta positions. This can be studied via Hammett plots using substituent constants (σ) .

- Methoxy Groups : The 4-methoxy group donates electrons via resonance, increasing susceptibility to oxidation. Cyclic voltammetry (CV) can quantify redox potentials, with methoxy-substituted pyrazoles showing lower oxidation potentials .

Q. How can computational methods (e.g., DFT, NBO analysis) predict regioselectivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to identify electrophilic Fukui indices. For example, the 5-(3-nitrophenyl) group may exhibit higher electrophilicity at the para position .

- NBO Analysis : Evaluate charge distribution to predict sites for nucleophilic attack. In similar compounds, the pyrazole nitrogen atoms show high negative charges (~-0.5 e), favoring protonation or alkylation .

Q. How can conflicting data on synthetic yields (e.g., 40% vs. 65%) from similar routes be resolved?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity in cyclocondensation improves yields by 20% .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-brominated derivatives) and adjust stoichiometry or reaction time .

Q. What strategies mitigate challenges in isolating diastereomers from the 4,5-dihydropyrazole core?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Diastereomeric excess (de) can exceed 90% under optimized conditions .

- Crystallization Control : Slow evaporation from ethanol/water mixtures preferentially isolates the trans-diastereomer due to packing efficiency .

Q. How does the nitro group’s position (ortho/meta/para) on the phenyl ring affect photostability or catalytic hydrogenation?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (254 nm) and monitor via HPLC. Meta-nitro derivatives degrade 30% faster than para due to steric hindrance .

- Hydrogenation Catalysis : Use Pd/C under H to reduce nitro to amine. Meta-substitution slows reduction kinetics by 2-fold compared to para, as modeled via Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.